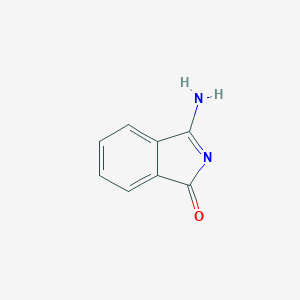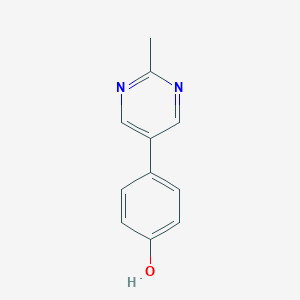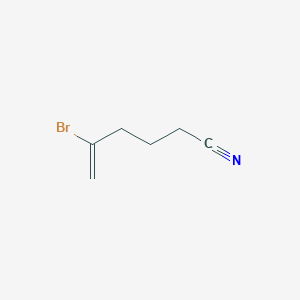
(1-Methyl-1H-indol-2-yl)boronsäure
Übersicht
Beschreibung
(1-Methyl-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C9H10BNO2 and its molecular weight is 174.99 g/mol. The purity is usually 95%.
The exact mass of the compound (1-Methyl-1H-indol-2-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-Methyl-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplung
Diese Verbindung ist ein Reaktant für die Suzuki-Miyaura-Kupplung . Die Suzuki-Miyaura-Kupplung ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Synthese nützlich ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden .
Pharmazeutische Zwischenprodukte
Es ist ein pharmazeutischer Wirkstoff und daher als pharmazeutisches Zwischenprodukt verwendet . Pharmazeutische Zwischenprodukte sind die Schlüsselkomponenten bei der Herstellung von Arzneimitteln und spielen eine entscheidende Rolle im Prozess der Medikamentenentwicklung.
Rohstoff in der organischen Synthese
Diese Verbindung wird auch als Rohstoff in der organischen Synthese verwendet . Organische Synthese ist ein Verfahren zur Herstellung organischer Verbindungen. Es ist eine Wissenschaft des Studiums, wie wir Moleküle aufbauen, die von komplexen, biologisch relevanten Naturprodukten bis hin zu neuen Materialien reichen.
Synthese von Indolderivaten
Indolderivate sind mit einer Vielzahl von biologischen Aktivitäten und Anwendungen im Bereich der Materialchemie verbunden . Diese Verbindung kann bei der Synthese von Indolderivaten verwendet werden, die in ausgewählten Alkaloiden häufig vorkommende Einheiten sind .
Sensoranwendungen
Boronsäuren, einschließlich dieser Verbindung, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt. Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt
Wirkmechanismus
Target of Action
It is known to be used as a reactant for suzuki-miyaura coupling . This suggests that it may interact with palladium catalysts and other boronic acids or esters in the context of this reaction.
Mode of Action
In the context of suzuki-miyaura coupling, boronic acids typically undergo transmetallation with a palladium catalyst to form a palladium-boron complex, which then undergoes reductive elimination to form the desired coupled product .
Biochemical Pathways
Given its use in suzuki-miyaura coupling, it may be involved in the synthesis of various biologically active compounds .
Result of Action
As a reactant in suzuki-miyaura coupling, it contributes to the formation of biaryl compounds, which can have various effects depending on their specific structures .
Action Environment
It is noted that the compound should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents .
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and handling in accordance with good industrial hygiene and safety practice .
Eigenschaften
IUPAC Name |
(1-methylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPBJUTWVXLSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627927 | |
| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191162-40-0 | |
| Record name | B-(1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191162-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
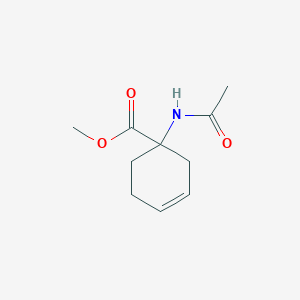
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
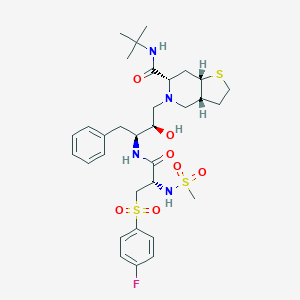
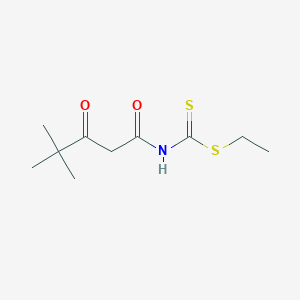
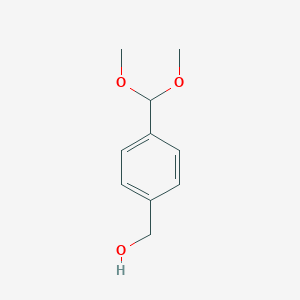
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
